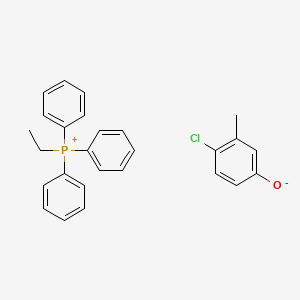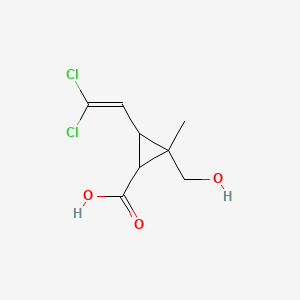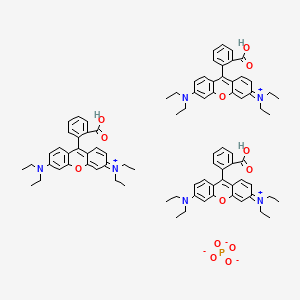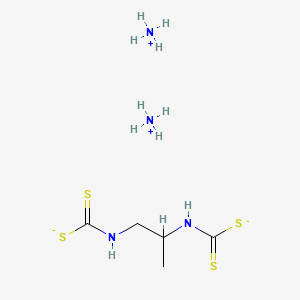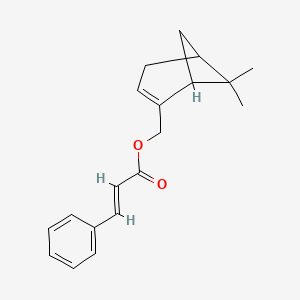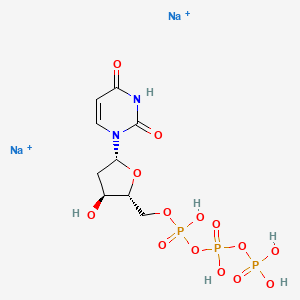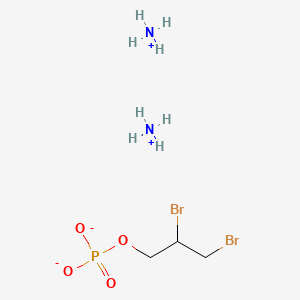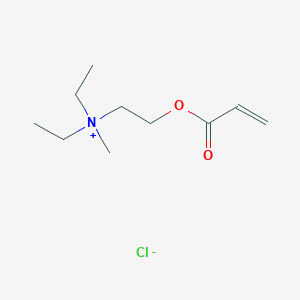
1-(2-Chloroethyl)-2-methylpiperidinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)-2-methylpiperidinium chloride is a chemical compound with the molecular formula C8H17Cl2N It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a chloroethyl group and a methyl group attached to the piperidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroethyl)-2-methylpiperidinium chloride typically involves the reaction of 2-methylpiperidine with 2-chloroethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified by recrystallization or distillation to remove any impurities .
化学反応の分析
Types of Reactions: 1-(2-Chloroethyl)-2-methylpiperidinium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted piperidinium derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
科学的研究の応用
1-(2-Chloroethyl)-2-methylpiperidinium chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study cellular processes involving piperidine derivatives.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical synthesis
作用機序
The mechanism of action of 1-(2-Chloroethyl)-2-methylpiperidinium chloride involves its interaction with cellular components, particularly nucleophiles such as proteins and nucleic acids. The chloroethyl group can form covalent bonds with nucleophilic sites, leading to the modification of biological molecules. This interaction can result in the inhibition of enzymatic activity or the disruption of cellular processes, making it a potential candidate for therapeutic applications .
類似化合物との比較
1-(2-Chloroethyl)piperidine: Lacks the methyl group, making it less sterically hindered.
2-Chloroethylamine: A simpler structure with only one chloroethyl group.
Bis(2-chloroethyl)amine: Contains two chloroethyl groups, increasing its reactivity.
Uniqueness: 1-(2-Chloroethyl)-2-methylpiperidinium chloride is unique due to the presence of both a chloroethyl group and a methyl group on the piperidine ring. This structural feature imparts specific reactivity and steric properties, making it distinct from other similar compounds.
特性
CAS番号 |
62124-27-0 |
|---|---|
分子式 |
C8H17Cl2N |
分子量 |
198.13 g/mol |
IUPAC名 |
1-(2-chloroethyl)-2-methylpiperidine;hydrochloride |
InChI |
InChI=1S/C8H16ClN.ClH/c1-8-4-2-3-6-10(8)7-5-9;/h8H,2-7H2,1H3;1H |
InChIキー |
DCOWTQWMKSXLCO-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCN1CCCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


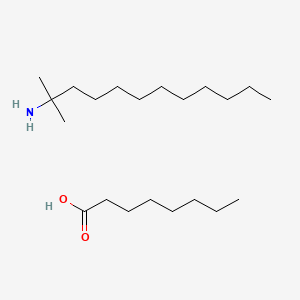
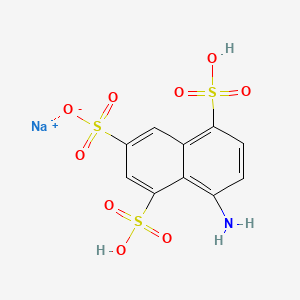
![1-[1-Oxo-5-{[4-(2-phenylpropan-2-yl)phenoxy]sulfonyl}naphthalen-2(1H)-ylidene]diazen-1-ium](/img/structure/B12672992.png)
